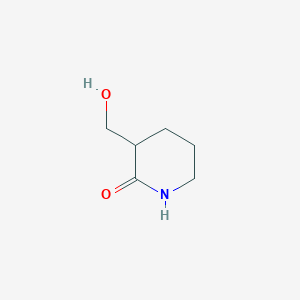

3-(Hydroxymethyl)piperidin-2-one

Description

Significance and Context within Heterocyclic Chemistry Research

Heterocyclic compounds, particularly those containing nitrogen, are fundamental to drug discovery and development. researchgate.net The piperidine (B6355638) ring is a frequently encountered heterocycle in FDA-approved pharmaceuticals and serves as a pivotal building block in medicinal chemistry. researchgate.netugent.be Within this class, piperidin-2-ones, which are saturated six-membered rings containing an amide functional group (a lactam), represent a significant subclass. nih.govwiley-vch.de Their structural rigidity and capacity for various chemical modifications make them attractive scaffolds for synthetic chemists. ontosight.ai

The compound 3-(hydroxymethyl)piperidin-2-one is distinguished by the presence of both a lactam and a primary alcohol (hydroxymethyl group). This bifunctionality is of considerable interest in synthetic organic chemistry. The hydroxymethyl group at the 3-position offers a reactive site for further functionalization, allowing for the construction of more complex molecular architectures. ontosight.ai This feature positions this compound as a versatile building block for creating diverse molecular libraries. The non-aromatic nature of the piperidin-2-one ring means its reactivity is comparable to that of an acyclic amide and alcohol, providing a predictable basis for synthetic planning. wiley-vch.deijsrtjournal.com

Overview of Research Trajectories and Academic Relevance

The academic relevance of this compound primarily stems from its utility as a synthetic intermediate in the preparation of more complex and often biologically active molecules. Research has demonstrated its role as a precursor in the synthesis of substituted piperidines and other heterocyclic systems. sci-hub.se

A significant research trajectory involves its use in the synthesis of pipecolic acid derivatives. researchgate.netekb.eg Pipecolic acid and its analogues are important chiral building blocks for a variety of natural products and pharmaceuticals. Furthermore, research on related hydroxymethyl-substituted piperidinones has highlighted their potential as components in the development of antitumor agents. researchgate.netekb.eg For instance, the isomeric compound (R)-6-(hydroxymethyl)piperidin-2-one is noted as being part of a class of antitumor agents. researchgate.netekb.eg

The functional groups of this compound allow it to be incorporated into larger molecules that are then evaluated for various biological activities. For example, a study on farnesyltransferase inhibitors involved the synthesis of a complex piperidin-2-one derivative containing a hydroxymethyl group, although this specific derivative showed decreased inhibition compared to others in the series. acs.org This illustrates a common research trajectory where the compound serves as a foundational piece for structure-activity relationship (SAR) studies aimed at discovering new therapeutic agents for conditions ranging from cancer to neurological disorders. ontosight.aiontosight.ai The ability to synthesize and modify this compound allows researchers to explore how specific structural features influence biological interactions. ontosight.ai

Chemical Compound Data

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c8-4-5-2-1-3-7-6(5)9/h5,8H,1-4H2,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMKNOXDUBESOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Hydroxymethyl Piperidin 2 One

Retrosynthetic Analysis and Identification of Synthetic Precursors

A retrosynthetic analysis of 3-(hydroxymethyl)piperidin-2-one reveals several strategic disconnections to identify viable starting materials. A primary disconnection of the C-N bond in the lactam ring points to a δ-amino-γ-hydroxymethyl ester as a direct precursor. This precursor can be further simplified through disconnection of the C-C bond between the hydroxymethyl group and the piperidine (B6355638) ring, suggesting an appropriately functionalized piperidin-2-one as a key intermediate.

Alternatively, a more convergent approach involves the cyclization of an acyclic precursor. For instance, a retrosynthetic pathway for the related (R)-6-(hydroxymethyl)piperidin-2-one starts from cyclohexene (B86901). ekb.eg Asymmetric ozonolysis of cyclohexene can yield a chiral aldehyde, which can then undergo a series of transformations including amination and cyclization to form the target piperidinone ring. ekb.eg This strategy highlights the use of readily available starting materials and the introduction of chirality early in the synthetic sequence.

Key synthetic precursors identified through these analyses include:

Glutamic acid and its derivatives

5-Aminolevulinic acid derivatives

Acyclic δ-amino-γ-hydroxymethyl esters

Functionalized piperidin-2-ones

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound is of paramount importance for its application in the development of chiral drugs and bioactive molecules. Several strategies have been developed to achieve high levels of enantioselectivity.

Asymmetric Catalysis in Piperidinone Ring Construction

Asymmetric catalysis offers a powerful tool for the construction of chiral piperidinone rings. Organocatalysis, in particular, has emerged as a versatile strategy. For instance, proline-catalyzed asymmetric α-amination of aldehydes has been successfully employed in the synthesis of (R)-6-(hydroxymethyl)piperidin-2-one. ekb.eg This approach involves the reaction of an aldehyde derived from cyclohexene with an aminating agent in the presence of L-proline, which establishes the stereocenter with high enantiomeric excess. ekb.eg The resulting chiral amino alcohol is then cyclized to afford the desired piperidinone. ekb.eg

While direct asymmetric catalytic methods for the 3-substituted isomer are less commonly reported, the principles of organocatalytic domino reactions, such as those used for the synthesis of spirocyclic piperidones, provide a conceptual framework. mdpi.com These reactions often involve a cascade of transformations, including Michael additions and hemiaminalizations, catalyzed by chiral amines or thioureas, to construct the piperidine ring with high stereocontrol. mdpi.com

Chiral Auxiliary Approaches for Stereochemical Control

The use of chiral auxiliaries is a well-established method for achieving stereochemical control in the synthesis of piperidinones. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a key reaction, and is subsequently removed.

A notable example is the use of a carbohydrate-based chiral auxiliary, specifically a galactose derivative, in the stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidin-2-ones. znaturforsch.com The N-galactosylated piperidin-2-one can be alkylated at the 3-position with high diastereoselectivity by reacting its enolate with an electrophile. znaturforsch.com Subsequent removal of the chiral auxiliary provides the enantiomerically enriched 3-substituted piperidin-2-one.

Another approach involves the use of (S)-4-benzyloxazolidinone as a chiral auxiliary in the asymmetric synthesis of a related compound, (R)-N-benzyl-5-methylhydroxy-piperidone. This synthesis features a diastereoselective aldol (B89426) reaction as the key step.

It is also noteworthy that (6R)-6-(hydroxymethyl)piperidin-2-one itself can be utilized as a chiral auxiliary in asymmetric synthesis.

Chemoenzymatic Routes to Enantiopure Intermediates

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the efficiency of chemical reactions to produce enantiopure compounds. Lipases are frequently employed for the kinetic resolution of racemic mixtures.

For instance, the enzymatic resolution of (R,S)-N-(tert-butoxycarbonyl)-3-hydroxymethylpiperidine has been achieved using lipase (B570770) PS from Pseudomonas cepacia. This enzyme selectively hydrolyzes the acetate (B1210297) of the (R,S)-mixture, allowing for the separation of the enantiomers. This method provides access to enantiomerically enriched (S)-N-(tert-butoxycarbonyl)-3-hydroxymethylpiperidine, a direct precursor to (S)-3-(hydroxymethyl)piperidin-2-one.

Enzymatic desymmetrization of meso compounds is another powerful strategy. While not directly reported for this compound, the principle has been applied to the synthesis of related hydroxypiperidines, demonstrating the potential of this approach.

Diastereoselective Synthetic Pathways

Diastereoselective synthesis is crucial when multiple stereocenters are present in the target molecule. Several methods have been developed for the diastereoselective synthesis of substituted piperidin-2-ones.

One approach involves the diastereoselective hydroxylation of 6-substituted piperidin-2-ones. The enolate of an N-protected 6-substituted piperidin-2-one can be hydroxylated with high diastereoselectivity using an electrophilic oxygen source. This strategy has been successfully applied to the synthesis of (2S,5R)-5-hydroxylysine, a component of collagen.

Another powerful method is the Cu(I)-catalyzed reductive aldol cyclization of α,β-unsaturated amides with ketones. acs.org This reaction can be highly diastereoselective, and when combined with proline-catalyzed asymmetric Mannich reactions to prepare the cyclization precursors, it enables the enantioselective synthesis of highly functionalized piperidin-2-ones. acs.org

Furthermore, domino reactions, such as the imino-aldol-aza-Michael reaction, have been developed for the highly diastereoselective synthesis of 2,6-disubstituted piperidines. bohrium.com These cascade reactions allow for the rapid construction of complex piperidine scaffolds with excellent stereocontrol. bohrium.com

Total Synthesis Approaches to this compound

The total synthesis of this compound and its analogs often leverages the strategies outlined above. While a dedicated total synthesis of the parent compound is not extensively documented in readily available literature, the synthesis of its stereoisomers and more complex derivatives provides valuable insights.

For example, the total synthesis of (3R,6S)-epi-pseudoconhydrine and (3R,6R)-pseudoconhydrine, which are 3,6-disubstituted piperidine alkaloids, has been achieved starting from enantiopure (S)-epichlorohydrin. aurigeneservices.com Key steps in this synthesis include the opening of an α-aminobutyrolactone ring and a cascade debenzylation-reductive aminative cyclization. aurigeneservices.com

The synthesis of branched iminosugars, such as (3R,4R,5S)-3-(hydroxymethyl)piperidine-3,4,5-triol, has been accomplished from carbohydrate lactones. researchgate.net These syntheses demonstrate the utility of carbohydrate-derived starting materials for the construction of highly functionalized piperidine rings. researchgate.net

Below is a table summarizing some of the key synthetic approaches and their features:

| Synthetic Approach | Key Features | Relevant Stereoisomer/Analog |

| Organocatalytic α-Amination | Proline-catalyzed, introduces chirality early | (R)-6-(Hydroxymethyl)piperidin-2-one |

| Chiral Auxiliary (Carbohydrate) | High diastereoselectivity in alkylation | 3-Substituted piperidin-2-ones |

| Chemoenzymatic Resolution | Lipase-mediated hydrolysis of a racemic acetate | (S)-N-(Boc)-3-hydroxymethylpiperidine |

| Diastereoselective Hydroxylation | Enolate hydroxylation with high stereocontrol | (2S,5R)-5-Hydroxy-6-oxo-piperidine-1,2-dicarboxylate |

| Cu(I)-Catalyzed Reductive Aldol Cyclization | Diastereoselective formation of 4-hydroxypiperidin-2-ones | Functionalized piperidin-2-ones |

| Total Synthesis from Epichlorohydrin | Convergent, cascade reactions | (3R,6S)-epi-Pseudoconhydrine |

| Total Synthesis from Carbohydrates | Access to highly functionalized piperidines | Branched iminosugars |

Methodological Innovations in Piperidinone Core Synthesis

The synthesis of the piperidinone scaffold, a core structural motif in numerous natural products and pharmaceutical agents, has been the focus of extensive research. researchgate.netresearchgate.net Traditional methods often rely on the modification of pre-existing cyclic precursors, which can involve multiple steps and harsh reaction conditions. researchgate.net However, recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methodologies for constructing the piperidinone core, offering greater control over substitution patterns and stereochemistry. These innovations are crucial for accessing structurally diverse piperidinone derivatives, including this compound.

A significant area of innovation involves the use of modern catalytic systems to forge the heterocyclic ring in a highly controlled manner. For instance, organophotocatalysis has emerged as a powerful tool. A one-step organophotocatalyzed [1 + 2 + 3] strategy enables the synthesis of diverse substituted 2-piperidinones from simple starting materials like inorganic ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds. researchgate.net This mild protocol demonstrates excellent chemoselectivity and tolerates a wide array of functional groups. researchgate.net

Transition-metal catalysis has also yielded several groundbreaking methods. Gold(I) complexes have been shown to catalyze the oxidative amination of non-activated alkenes for the synthesis of substituted piperidines, which can be precursors to piperidinones. mdpi.com Similarly, palladium-catalyzed reactions, such as the formal [4 + 2] oxidative annulation of alkyl amides and dienes, provide another route to the piperidinone core. mdpi.com For the synthesis of specifically functionalized piperidinones, such as fluorinated analogues, a palladium-catalyzed [4 + 2] annulation of α-fluoro-β-ketoesters has been developed, highlighting the modularity and functional group tolerance of this approach. nih.gov

Radical chemistry has also been harnessed for piperidinone synthesis. Methods involving radical cyclization through a 1,6-hydrogen atom transfer have been developed to create the piperidine ring. mdpi.com Furthermore, radical-mediated C3-selective functionalization of 2-pyridones, which are precursors to piperidinones, has been achieved using various metal catalysts like nickel and manganese, as well as under visible-light-promoted photoredox conditions. nih.gov

Asymmetric synthesis, which is critical for producing enantiomerically pure pharmaceutical compounds, has seen significant progress. Strategies include:

Asymmetric Dihydroxylation (AD): The Sharpless asymmetric dihydroxylation of alkenyl esters can be used to introduce chirality early in the synthesis, leading to enantiomerically enriched (hydroxymethyl)piperidin-2-ones. researchgate.netthieme-connect.com

Enzymatic Hydrolysis: The use of enzymes, such as pig liver esterase (PLE), for the hydrolysis of prochiral malonic esters is a key step in some asymmetric routes to piperidin-2-one synthons. usm.edu

Organocatalysis: L-proline has been successfully employed as an organocatalyst for the asymmetric α-amination of aldehydes, a key step in an efficient synthesis of (R)-6-(hydroxymethyl)piperidin-2-one. ekb.eg

Aza-Michael Reaction: A double aza-Michael reaction provides an atom-efficient method to access chiral 2-substituted 4-piperidones from divinyl ketones, which can serve as building blocks for more complex molecules. acs.org

These innovative methodologies represent a significant leap forward in the synthesis of the piperidinone core, enabling the construction of complex and stereochemically defined molecules with greater efficiency and versatility.

| Methodology | Reaction Type | Key Reagents/Catalysts | Key Features |

| Organophotocatalysis | [1+2+3] Cycloaddition | Organophotocatalyst, Ammonium Salt, Alkene | One-step synthesis, mild conditions, high chemoselectivity. researchgate.net |

| Palladium Catalysis | [4+2] Annulation | Pd(dba)₂, TFA | Modular route to 3-fluoropiperidines from α-fluoro-β-ketoesters. nih.gov |

| Gold Catalysis | Oxidative Amination | Gold(I) complex, Iodine(III) oxidant | Difunctionalization of double bonds to form N-heterocycles. mdpi.com |

| Radical Cyclization | 1,6-Hydrogen Atom Transfer | Copper(II) catalysis | Forms piperidines via intramolecular radical C-H amination. mdpi.com |

| Asymmetric Dihydroxylation | Dihydroxylation | (DHQ)₂AQN, (DHQD)₂AQN | Introduces chirality early; provides access to both enantiomers. thieme-connect.com |

| Organocatalysis | Asymmetric α-amination | L-proline | Key step for installing chirality in the synthesis of (R)-pipecolic acid precursors. ekb.eg |

| Aza-Michael Reaction | Conjugate Addition | Divinyl ketones | Atom-efficient access to chiral 2-substituted 4-piperidones. acs.org |

Chemical Transformations and Derivatization of 3 Hydroxymethyl Piperidin 2 One

Reactivity Profiles of the Hydroxymethyl Moiety

The primary hydroxymethyl group at the C3 position of the piperidinone ring is a key site for chemical modification. Its reactivity is characteristic of a primary alcohol, allowing for oxidation, etherification, and esterification reactions.

The oxidation of the hydroxymethyl group can lead to the formation of either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. For instance, the use of mild oxidizing agents can selectively yield the corresponding aldehyde, a valuable intermediate for further functionalization, such as reductive amination or the formation of imines. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3), will typically oxidize the hydroxymethyl group to a carboxylic acid.

Etherification of the hydroxymethyl group provides a means to introduce a variety of substituents. For example, treatment with an alkyl halide in the presence of a base, such as sodium hydride, can yield the corresponding ether. This approach was utilized in the synthesis of 3-methoxymethyl-piperidine-1-carboxylic acid tert-butyl ester, where the hydroxymethyl group of 3-hydroxymethyl-piperidine-1-carboxylic acid tert-butyl ester was reacted with iodomethane (B122720) and sodium hydride. google.com

Esterification of the hydroxymethyl group is another common transformation, often employed to introduce functionalities or to act as a protecting group. This can be achieved through reaction with a carboxylic acid or its activated derivative, such as an acid chloride or anhydride, typically in the presence of a catalyst. The Mitsunobu reaction, utilizing reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (TPP), offers a mild method for the esterification of alcohols with various acidic components. researchgate.net

Modifications and Functionalization of the Piperidinone Ring System

The piperidinone ring itself offers several avenues for modification, primarily at the nitrogen atom and the carbon atoms of the ring.

N-Alkylation and N-Acylation: The secondary amine within the lactam ring can be readily functionalized through N-alkylation and N-acylation reactions. ontosight.aiwhiterose.ac.uk N-alkylation introduces an alkyl group onto the nitrogen atom, which can be a crucial step in the synthesis of various piperidine (B6355638) derivatives. google.com Similarly, N-acylation, the introduction of an acyl group, is a common strategy to modify the properties of the molecule or to prepare for further transformations. whiterose.ac.uk For instance, the protection of piperidin-2-one with a Boc group (tert-butoxycarbonyl) is a frequent initial step in multi-step syntheses. whiterose.ac.uk

Reactions at the C3 Position: The carbon atom bearing the hydroxymethyl group (C3) is a stereocenter, and its configuration is crucial for the biological activity of many derivatives. Syntheses often focus on controlling the stereochemistry at this position. Furthermore, the C3 position can be functionalized through various reactions, often involving the initial hydroxymethyl group as a handle for introducing other functionalities.

Formation of Spirocyclic and Fused Ring System Derivatives

The bifunctional nature of 3-(hydroxymethyl)piperidin-2-one makes it an excellent starting material for the synthesis of more complex heterocyclic systems, including spirocyclic and fused ring structures. These complex architectures are of significant interest in medicinal chemistry due to their rigid conformations, which can lead to higher binding affinities and selectivities for biological targets. rsc.orgnih.gov

Spirocyclic Derivatives: Spiro compounds contain two rings connected by a single common atom. The synthesis of spirocyclic derivatives from piperidinone precursors often involves intramolecular cyclization reactions. For example, spiro[indoline-3,4'-piperidin]-2-ones have been synthesized through multi-step sequences that can involve intramolecular cyclization as a key step. researchgate.net The formation of spiro-oxindoles and other spiro-heterocycles has been achieved through various synthetic strategies, including [3+2] cycloaddition reactions. nih.gov

Fused Ring Derivatives: Fused ring systems are formed when two rings share two or more common atoms. The synthesis of fused pyridocoumarins, for instance, can be achieved through the formation of a pyridine (B92270) ring from a coumarin (B35378) derivative or the formation of a pyranone moiety from an existing piperidine derivative. mdpi.com Intramolecular cyclization reactions are also a common strategy for constructing fused ring systems. For example, the condensation of 2-hydroxymethylpiperidine with various aldehydes can lead to the formation of hexahydro-3-alkyl-1,3-oxazolopiperidines, which are fused bicyclic systems. acs.org

Strategies for Bioconjugation and Probe Development

The functional groups of this compound and its derivatives can be exploited for bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids. This is a critical technology for the development of targeted therapies, diagnostic agents, and research tools. dtu.dk

The hydroxymethyl group can be modified to introduce a reactive handle suitable for bioconjugation. For example, it can be converted to a carboxylic acid, which can then be coupled to an amine on a biomolecule using standard peptide coupling reagents. Alternatively, the hydroxymethyl group could be transformed into a leaving group, allowing for nucleophilic substitution by a functional group on a biomolecule.

The development of molecular probes often relies on the attachment of a reporter group, such as a fluorophore or a radioisotope, to a scaffold that directs the probe to its target. The piperidinone scaffold can serve as this directing element, and its functional groups provide attachment points for the reporter. For example, a derivative of 3-(hydroxymethyl)piperidine has been incorporated into a larger molecule designed as a potential ligand for E3 ligases, which are key components in targeted protein degradation technologies like PROTACs (Proteolysis Targeting Chimeras). precisepeg.com

Table of Reaction Types and Products:

| Reaction Type | Reagent/Conditions | Product Type |

| Oxidation | Mild oxidizing agents | Aldehyde |

| Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3) | Carboxylic acid |

| Etherification | Alkyl halide, base (e.g., NaH) | Ether google.com |

| Esterification | Carboxylic acid/derivative, catalyst | Ester researchgate.net |

| N-Alkylation | Alkyl halide | N-Alkyl piperidinone google.com |

| N-Acylation | Acyl halide/anhydride | N-Acyl piperidinone whiterose.ac.uk |

| Intramolecular Cyclization | Various | Spirocyclic or Fused Ring Systems researchgate.netmdpi.comacs.org |

| Bioconjugation Coupling | Coupling agents (e.g., for amides) | Biomolecule Conjugate |

Computational and Theoretical Studies on 3 Hydroxymethyl Piperidin 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab initio)

Quantum chemical calculations are powerful tools for investigating the molecular properties of compounds at the electronic level. Methods like Density Functional Theory (DFT) and Ab initio calculations can predict molecular structures, electronic distribution, and the energetics of chemical reactions, offering a detailed picture of a molecule's inherent reactivity and potential reaction pathways.

Electronic Structure and Reactivity Predictions

While direct DFT studies on 3-(hydroxymethyl)piperidin-2-one are limited, research on closely related piperidine (B6355638) derivatives provides valuable predictive insights. For instance, computational studies on various piperidine derivatives using DFT methods like B3LYP with basis sets such as 6-31G(d,p) have been employed to analyze their electronic properties. nih.gov The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is crucial in this context. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. dntb.gov.uaresearchgate.net

In a study of N-chloro-3-(hydroxymethyl)piperidine, a compound structurally similar to the titular molecule, electronic structure methods were used to probe its reactivity. uni-muenchen.de The presence of the hydroxymethyl group was found to significantly influence the reaction energetics. uni-muenchen.de For this compound, the electron-withdrawing nature of the lactam carbonyl group, combined with the polar hydroxymethyl substituent, is expected to create a specific distribution of charge and frontier molecular orbital densities. The nitrogen and oxygen atoms of the amide and hydroxyl groups would be regions of high electron density, making them susceptible to electrophilic attack, while the carbonyl carbon would be an electrophilic center.

The following table summarizes some computed properties for this compound and related piperidine derivatives, illustrating the types of data obtained from computational chemistry.

| Property | Value (this compound) | Method/Source |

| Molecular Formula | C₆H₁₁NO₂ | ChemScene |

| Molecular Weight | 129.16 g/mol | ChemScene |

| Topological Polar Surface Area (TPSA) | 49.33 Ų | ChemScene |

| logP | -0.4951 | ChemScene |

| Hydrogen Bond Donors | 2 | ChemScene |

| Hydrogen Bond Acceptors | 2 | ChemScene |

| Rotatable Bonds | 1 | ChemScene |

Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface and identifying transition states. A detailed computational study on the base-catalyzed reactions of N-chloro-3-(hydroxymethyl)piperidine using DFT (B3LYP) and higher-level methods like G3B3(+) has shed light on potential reaction pathways for similar structures. uni-muenchen.de

The study investigated dehydrochlorination reactions and found that the introduction of a hydroxymethyl group at the C3 position significantly lowers the activation energy barrier for the reaction compared to unsubstituted N-chloropiperidine. uni-muenchen.de The calculated enthalpy of activation for the dehydrochlorination of N-chloro-3-(hydroxymethyl)piperidine was found to be approximately 12 kJ/mol lower than that of N-chloropiperidine, indicating an enhanced reactivity due to the substituent. uni-muenchen.de The mechanism was shown to be a concerted E2 elimination, and the transition state structures were optimized. uni-muenchen.de These findings suggest that the hydroxymethyl group in this compound could similarly participate in or influence reactions at adjacent positions, for example, by providing intramolecular catalytic assistance through its hydroxyl group.

Conformational Analysis and Energetic Landscapes

The three-dimensional shape of a molecule is critical to its function. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For piperidine rings, the chair conformation is generally the most stable.

Crystal structure analysis of a related compound, 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, has confirmed that the central piperidine ring adopts a chair conformation. researchgate.netjst.go.jp In this conformation, the substituents can occupy either axial or equatorial positions. The relative stability of these conformers is determined by steric and electronic interactions. For this compound, it is highly probable that the piperidine ring also prefers a chair conformation. The energetic preference for the hydroxymethyl group to be in an equatorial position would likely be dominant to minimize steric hindrance.

Molecular mechanics calculations and more advanced methods like metadynamics can be used to explore the conformational free energy landscape of such molecules. nih.govresearchgate.net These studies can quantify the energy differences between various chair and boat conformations and the rotational barriers of the hydroxymethyl substituent, providing a comprehensive picture of the molecule's flexibility and predominant shapes in solution.

Molecular Modeling and Docking Simulations for Preclinical Biological Target Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) might bind to a biological target, such as a protein or enzyme. nih.gov This is a cornerstone of modern drug discovery. researchgate.net The piperidine and piperidin-2-one (valerolactam) scaffolds are present in many biologically active compounds and natural products, making them attractive frameworks for the design of new therapeutic agents.

While specific docking studies for this compound are not prominent in the literature, studies on similar molecules demonstrate the utility of this approach. For example, derivatives of piperidin-4-one have been designed and evaluated as anti-cancer agents, with molecular docking used to predict their binding to target proteins like kinases. nih.gov In one such study, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were docked into the active sites of proteins implicated in hematological cancers, revealing potential binding modes and interactions. nih.gov

Similarly, a piperidine-dione containing compound, 4-(2-(2-hydroxy-3-(hydroxymethyl)-5-methylphenyl)-2-oxoethyl)-2,6-piperidine-dione, was identified through virtual screening and its binding to 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphokinase (HPPK), an antibiotic target, was modeled. biorxiv.org The docking results showed that the piperidine-dione moiety could mimic the hydrogen bonding interactions of the natural substrate. biorxiv.org

These examples highlight that the functional groups of this compound—the lactam amide and the hydroxymethyl group—are capable of forming key hydrogen bonds and other interactions within a protein's binding site. Molecular docking simulations could be employed to screen this compound against various biological targets to hypothesize its potential pharmacological activities. The results of such in silico experiments, often presented as binding affinity scores and predicted poses, guide the selection of compounds for further experimental testing.

Preclinical Biological Activity and Molecular Mechanism Investigations of 3 Hydroxymethyl Piperidin 2 One

Aldosterone (B195564) Synthase Inhibition Studies (In Vitro)

Aldosterone synthase (CYP11B2) is a critical enzyme in the biosynthesis of aldosterone, a steroid hormone that plays a pivotal role in regulating blood pressure and electrolyte balance. google.com Inhibition of this enzyme is a therapeutic strategy for conditions like hypertension and heart failure. nih.gov The potential of 3-(Hydroxymethyl)piperidin-2-one and its derivatives as aldosterone synthase inhibitors has been explored in preclinical studies.

Enzyme Kinetic Analysis and Inhibition Mechanism

Enzyme kinetic studies are fundamental to understanding how a compound interacts with its target enzyme. For inhibitors, these studies determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitor's potency, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

While specific enzyme kinetic data for this compound as a direct inhibitor of aldosterone synthase is not extensively detailed in the provided search results, the importance of the hydroxymethyl group in the interaction with cytochrome P450 enzymes, including those involved in steroidogenesis, is highlighted. For instance, in the context of dual inhibitors of aromatase (CYP19A1) and aldosterone synthase (CYP11B2), the hydroxymethyl group was found to be crucial for potent inhibitory activity. unimore.it This group can form hydrogen bonds with key amino acid residues in the active site of the enzyme, such as Asp309 in CYP19A1, thereby contributing to the compound's inhibitory effect. unimore.it The inhibitory mechanism of such compounds often involves coordination with the heme iron atom in the enzyme's active site, a common feature for inhibitors of P450 enzymes.

A study on benzylimidazole derivatives as dual inhibitors of aromatase and aldosterone synthase identified a compound, X21, with potent inhibitory activity against both enzymes. unimore.it The presence of a hydroxymethyl group was suggested to be a key factor in its high affinity and selectivity. unimore.it

Table 1: Inhibitory Activity of Compound X21 (a Benzylimidazole Derivative with a Hydroxymethyl Group) unimore.it

| Enzyme | IC50 (nM) |

|---|---|

| Aromatase (CYP19A1) | 2.3 |

| Aldosterone Synthase (CYP11B2) | 29 |

Cellular Assay Systems for Steroidogenesis Modulation (e.g., NCI-H295R Cells)

The NCI-H295R human adrenocortical carcinoma cell line is a widely accepted in vitro model for studying the effects of compounds on steroidogenesis. nih.govnih.gov These cells express all the key enzymes necessary for the synthesis of corticosteroids, mineralocorticoids, and adrenal androgens. nih.govoecd.org The OECD has validated the H295R steroidogenesis assay as a screening tool to identify chemicals that interfere with hormone production, particularly testosterone (B1683101) and 17ß-estradiol. oecd.orgoecd.org

In a typical assay, NCI-H295R cells are exposed to various concentrations of the test compound for a set period, after which the levels of different steroid hormones in the cell culture medium are measured. nih.govoecd.org This allows for the assessment of the compound's impact on specific enzymatic steps in the steroidogenic pathway. For example, inhibition of aldosterone synthase would be expected to lead to a decrease in aldosterone production and a potential accumulation of its precursor, 11-deoxycorticosterone. nih.gov

While the direct testing of this compound in the NCI-H295R assay is not explicitly detailed in the provided results, this cell line represents the standard model for evaluating the steroidogenesis-modulating properties of compounds with similar structural features. The use of advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) in conjunction with the H295R assay allows for a comprehensive profiling of multiple steroids, providing a detailed fingerprint of a compound's effect on the entire steroidogenic cascade. nih.gov

Modulation of the Ubiquitin-Proteasome Pathway (UPP)

The ubiquitin-proteasome pathway is a major cellular machinery responsible for the degradation of proteins, thereby regulating a vast array of cellular processes. dundee.ac.uk A key component of this pathway is the E3 ubiquitin ligase, which recognizes specific protein substrates for ubiquitination and subsequent degradation by the proteasome. dundee.ac.uknih.gov

Mechanism of Action as an E3 Ubiquitin Ligase Targeting Moiety (Degron)

In the context of targeted protein degradation, small molecules can be designed to recruit a target protein to an E3 ubiquitin ligase, leading to its degradation. google.comelifesciences.orgelifesciences.org These small molecules, often called Proteolysis Targeting Chimeras (PROTACs), consist of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. elifesciences.orgelifesciences.org The E3 ligase ligand is often referred to as a "degron" because it contains the structural motif recognized by the E3 ligase. dundee.ac.ukbmglabtech.com

The this compound scaffold is a component of certain E3 ligase ligands, particularly those that target the Cereblon (CRBN) E3 ligase. nih.gov For example, pomalidomide (B1683931), a known CRBN ligand, incorporates a glutarimide (B196013) ring, which is structurally related to the piperidin-2-one core. The hydroxymethyl group can be a critical interaction point within the E3 ligase binding pocket, contributing to the affinity and specificity of the ligand. These degron-containing molecules, when incorporated into PROTACs, can effectively hijack the UPP to induce the degradation of specific proteins of interest. nih.gov

In Vitro Protein Degradation Assays and Selectivity Profiling

The efficacy of a PROTAC is evaluated using in vitro protein degradation assays. These assays typically involve treating cultured cells with the PROTAC and then measuring the levels of the target protein. A common method for this is Western blotting, which allows for the quantification of protein levels. The potency of a PROTAC is often expressed as the DC50 value, which is the concentration of the PROTAC required to degrade 50% of the target protein. nih.gov

Selectivity is a crucial aspect of PROTAC development. An ideal PROTAC should selectively degrade the target protein without affecting the levels of other proteins, including the E3 ligase itself or other potential off-target proteins. Selectivity profiling can be performed using proteomic techniques that allow for the quantification of thousands of proteins in the cell simultaneously.

For instance, the discovery of BTK PROTACs based on a selective BTK inhibitor and the cereblon ligand pomalidomide led to the identification of potent and selective BTK degraders. nih.gov One such PROTAC, PTD10, exhibited a DC50 of 0.5 nM for BTK degradation. nih.gov The selectivity of these PROTACs was demonstrated to be superior to that of ibrutinib-based PROTACs, highlighting the importance of the specific chemical structures of both the target protein ligand and the E3 ligase ligand. nih.gov

Table 2: In Vitro Degradation Potency of a BTK PROTAC (PTD10) nih.gov

| Compound | Target Protein | DC50 (nM) |

|---|

Structure-Activity Relationship (SAR) Elucidation (Preclinical)

Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and other properties of a lead compound. These studies involve systematically modifying the chemical structure of a molecule and evaluating the effect of these changes on its biological activity.

For piperidine-2-one derivatives, SAR studies have been conducted in various contexts. In the development of farnesyltransferase inhibitors, modifications to the N-1 and C-5 positions of the piperidine-2-one core were found to be critical for inhibitory activity. acs.org For example, a 3-pyridylmethyl group at the N-1 position was important for farnesyltransferase inhibition. acs.org

In the context of nociceptin (B549756) opioid receptor (NOP) ligands, the position of substituents on the indole (B1671886) ring attached to the piperidinyl moiety significantly influenced the binding affinity and functional activity. nih.gov For instance, a 2-hydroxymethyl indole derivative showed subnanomolar NOP binding affinity, which was significantly higher than its 3-substituted analog. nih.gov This difference was attributed to the orientation of the hydroxyl group and its ability to form a hydrogen bond with a specific tyrosine residue in the receptor's binding pocket. nih.gov

Design and Synthesis of Analogues for SAR Studies

Currently, there is a lack of publicly accessible research detailing the systematic design and synthesis of analogues of this compound for the purpose of elucidating its structure-activity relationships (SAR). SAR studies are a cornerstone of medicinal chemistry, involving the synthesis of a series of related compounds (analogues) to determine which chemical groups and structural features are critical for biological activity. This process allows researchers to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.

The absence of such studies for this compound means that there is no available data to populate a table of analogues and their corresponding biological activities. Information regarding how modifications to the hydroxymethyl group, the lactam ring, or other positions on the piperidine (B6355638) core affect its potential biological targets remains unelucidated in the public domain.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. This method relies on the availability of a dataset of compounds with known activities to build predictive models. Similarly, ligand-based drug design utilizes the knowledge of active molecules to develop pharmacophore models that define the essential three-dimensional arrangement of chemical features required for biological activity.

Given the absence of a sufficient body of research and associated biological data for this compound and its analogues, no QSAR models or ligand-based design studies specific to this compound have been reported in the scientific literature. Consequently, there are no data tables of molecular descriptors or predictive models to present.

Applications of 3 Hydroxymethyl Piperidin 2 One As a Chiral Building Block in Organic Synthesis

Stereocontrolled Synthesis of Complex Molecules

The strategic placement of functional groups in 3-(hydroxymethyl)piperidin-2-one allows for a high degree of stereocontrol in subsequent chemical transformations. The hydroxyl group can be readily protected and deprotected, or it can be activated for nucleophilic substitution or converted into other functionalities. The lactam moiety can undergo reduction to the corresponding piperidine (B6355638) or be subjected to ring-opening reactions, providing access to a variety of acyclic and heterocyclic structures.

A notable application of this chiral building block is in the synthesis of highly substituted piperidine derivatives. For instance, the 3-hydroxy-2-piperidinone topology is a recurring motif in several natural products and pharmacologically active compounds. rsc.orgnih.gov Research has demonstrated that bridged δ-lactam-γ-lactones can be catalytically transformed into highly decorated 3-hydroxy-2-piperidinone carboxamides. rsc.orgnih.gov This process occurs with high diastereoselectivity, underscoring the ability to control the stereochemical outcome of the reaction. nih.gov

The versatility of this compound extends to its use in the synthesis of various chiral piperidines, which are crucial components in many pharmaceuticals. researchgate.net The development of synthetic routes to enantiomerically enriched 3-substituted piperidines has been a significant area of research. researchgate.net Cross-coupling reactions, for example, have been employed to generate a wide array of chiral 3-substituted δ-lactams from 3-chloro-δ-lactams and organohalides, which can then be converted to the desired piperidines. larvol.com

The following table summarizes key transformations involving this compound and its derivatives in the stereocontrolled synthesis of complex molecules:

| Starting Material | Reagents and Conditions | Product | Application |

| Bridged δ-lactam-γ-lactones | Palladium catalysis, primary and secondary amines | Highly decorated 3-hydroxy-2-piperidinone carboxamides | Modular and stereocontrolled synthesis of complex piperidinone scaffolds rsc.orgnih.gov |

| 3-Chloro-δ-lactams and Csp2-hybridized organohalides | Ni-Catalyzed Reductive Coupling | Chiral 3-substituted δ-lactams | Versatile precursors for enantioenriched 3-substituted piperidines larvol.com |

| (R)-6-(hydroxymethyl)piperidin-2-one | BH3.Me2S, BF3.Et2O, THF; CbzCl, NaHCO3 | (R)-Pipecolic acid | Synthesis of piperidine alkaloids ekb.eg |

Utility in Natural Product Synthesis

The structural motifs present in this compound are found in numerous natural products, making it an ideal starting point for their total synthesis. The 3-hydroxy-2-piperidinone core is present in natural products such as the anticonvulsant agent A, natural alkaloids B and C, and (+)-awajanomycin. nih.gov Furthermore, the related β-hydroxypiperidine substructure is a key component of natural products like deoxocassine, spectaline, and azimic acid. nih.gov

A significant example of its application is in the synthesis of 3-piperidinol alkaloids. A 2-piperidone (B129406) type of chiral building block, prepared in enantiopure form, has been instrumental in the synthesis of alkaloids such as (+)-prosafrinine, (−)-iso-6-cassine, (−)-prosophylline, and (−)-prosopinine. acs.org The synthesis of these complex natural products often involves a series of stereocontrolled reactions, including homologation at the lactam carbonyl and stereocontrolled reduction of the resulting vinylogous urethanes. acs.org

The synthesis of (R)-pipecolic acid, a foundational building block for more complex biologically active derivatives, has been achieved from (R)-6-(hydroxymethyl)piperidin-2-one. ekb.eg This synthesis highlights the utility of organocatalytic asymmetric α-amination of an aldehyde as a key step to establish the required chirality. ekb.eg

The table below showcases the application of this compound derivatives in the synthesis of specific natural products:

| Chiral Building Block | Target Natural Product | Key Synthetic Steps |

| (-)-37 | (+)-Prosafrinine | Homologation and stereocontrolled reduction acs.org |

| (-)-14 | (−)-Iso-6-cassine | Homologation and stereocontrolled reduction acs.org |

| (+)-36 | (−)-Prosophylline | Homologation and stereocontrolled reduction acs.org |

| (-)-26 | (−)-Prosopinine | Homologation and stereocontrolled reduction acs.org |

| (R)-6-(hydroxymethyl)piperidin-2-one | (R)-Pipecolic acid | Reduction with BH3.Me2S ekb.eg |

Role in the Preparation of Advanced Pharmaceutical Intermediates

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs. mdpi.com Consequently, this compound and its derivatives are crucial advanced intermediates in the pharmaceutical industry. salvavidaspharma.com Their ability to introduce chirality and provide multiple points for further functionalization makes them highly valuable in the synthesis of active pharmaceutical ingredients (APIs).

For example, the piperidine-3-carboxamide scaffold, which can be accessed from 3-hydroxy-2-piperidinone derivatives, is found in antithrombotic agents. nih.gov The stereocontrolled synthesis of these carboxamides through catalytic deconstructive aminolysis of bridged δ-lactam-γ-lactones offers a modular approach to generate a library of potential drug candidates. rsc.orgnih.gov

Furthermore, chiral piperidine derivatives are used in the preparation of a variety of bioactive molecules, including alkaloids and macrolactams. The (S)-1-Boc-2-(hydroxymethyl)piperidine derivative, for instance, is a widely used building block in pharmaceutical research. The synthesis of such intermediates often starts from commercially available materials and involves protection and reduction steps.

The following table lists some advanced pharmaceutical intermediates derived from or related to this compound and their therapeutic applications:

| Intermediate | CAS No. | End Use/Target Drug Class |

| (―)Trans-1-N― Methyl-3-Hydroxymethyl-4-(4-Fluoro Phenyl) Piperidine | 105812-81-5 | Paroxetine (Antidepressant) salvavidaspharma.com |

| (+/-)trans-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine | 105812-81-5 | Paroxetine (Antidepressant) salvavidaspharma.com |

| Piperidine-3-carboxamide derivatives | N/A | Antithrombotic agents nih.gov |

Future Directions and Emerging Research Avenues for 3 Hydroxymethyl Piperidin 2 One

Development of Novel Synthetic Methodologies and Process Optimization

Modern synthetic approaches for creating highly functionalized piperidines include one-pot multicomponent reactions, which offer the advantage of combining several steps into a single operation, often reducing waste and simplifying purification. researchgate.net Catalysis is central to this optimization, with researchers exploring a wide range of homogenous and heterogeneous catalysts to drive reactions under mild conditions. researchgate.net For instance, efficient protocols using catalysts like InBr3 or LaCl₃·7H₂O have been developed for the three-component synthesis of functionalized piperidines. researchgate.net The optimization of reaction conditions, including the choice of solvent, temperature, and dehydrating agents, is crucial for maximizing yields and controlling the stereochemistry of the final product. acs.org

Specific strategies applicable to piperidin-2-one synthesis include intramolecular cyclization, reduction of corresponding pyridine (B92270) precursors, and various cycloaddition reactions. google.commdpi.com The hydrogenation of pyridine rings is a common method, with recent advancements focusing on developing selective catalysts, such as ruthenium or nickel silicide, that can operate under milder conditions and provide high diastereoselectivity for cis-products. nih.gov For process optimization, key considerations include minimizing side reactions, such as the hydrogenolysis of alcohol groups during hydrogenation, and designing straightforward workup procedures that may involve simple precipitation of the product, thereby avoiding complex column chromatography. researchgate.netresearchgate.net

Table 1: Overview of Modern Synthetic Strategies for Piperidine (B6355638) Derivatives This table is interactive. You can sort and filter the data.

| Synthetic Strategy | Catalyst/Reagent Example | Key Advantages | Relevant Finding |

|---|---|---|---|

| Multicomponent Reaction | N-acetyl glycine (B1666218) (NAG) | Atom-economic, straightforward product precipitation. | researchgate.net |

| Catalytic Hydrogenation | Ruthenium or Nickel Silicide | High diastereoselectivity, applicable to substituted pyridines. | nih.gov |

| Intramolecular Cyclization | Strong base treatment after converting a hydroxy group to a leaving group. | Forms the piperidine ring from an acyclic precursor. | google.com |

| Radical Cyclization | Borane addition to 1,6-enynes. | Stereoselective formation of the piperidine ring. | mdpi.com |

Exploration of Undiscovered Preclinical Biological Targets and Pathways

The piperidin-2-one (or valerolactam) nucleus is a privileged scaffold in drug discovery, appearing in compounds targeting a diverse range of diseases. nih.govresearchgate.net While the specific biological profile of 3-(hydroxymethyl)piperidin-2-one is not extensively defined, the activities of related piperidine derivatives suggest numerous promising avenues for preclinical investigation.

Derivatives of piperidine have shown significant potential in several therapeutic areas:

Oncology: The piperidine ring is a component of compounds investigated as farnesyltransferase (FTase) inhibitors, which can disrupt cancer cell signaling. acs.org Some piperidin-2-one derivatives are also considered part of a class of antitumor agents. researchgate.net Furthermore, the development of Proteolysis-Targeting Chimeras (PROTACs) has opened new avenues; for example, degraders of Bruton's tyrosine kinase (BTK) for B-cell malignancies incorporate piperidine-related structures. bohrium.com

Inflammation: Certain piperidinone compounds have been identified as inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways. google.com

Metabolic Disorders: Functionalized piperidines have been screened for α-glucosidase inhibition, a key target in managing type 2 diabetes. researchgate.net

Infectious Diseases: Alkaloids containing the piperidine ring, such as febrifugine, are effective antiparasitic drugs. nih.gov

Future research would involve screening this compound and its analogues against these and other target classes to uncover novel biological activities. The exploration could extend to neurological disorders, where piperidines are prevalent, and cardiovascular diseases. nih.gov

Table 2: Selected Biological Targets of Piperidine-Containing Compounds This table is interactive. You can sort and filter the data.

| Compound Class / Derivative | Biological Target | Potential Therapeutic Area | Source |

|---|---|---|---|

| 5-Nitropiperidin-2-ones | Farnesyltransferase (FTase) | Cancer | acs.org |

| (R)-6-(Hydroxymethyl) piperidin-2-one | Undisclosed (Antitumor) | Cancer | researchgate.net |

| Functionalized Piperidines | α-Glucosidase | Type 2 Diabetes | researchgate.net |

| 5-Phenyl-piperidin-2-ones | Phosphodiesterase 4 (PDE4) | Inflammation | google.com |

Integration with Advanced Computational and Artificial Intelligence-Driven Discovery Platforms

The application of these technologies can be envisioned across several stages:

Target Identification and Validation: AI algorithms can analyze vast multi-omics datasets to identify and validate novel biological targets for which the this compound scaffold may be a suitable starting point. nih.govpoolbegpharma.com

Virtual Screening and Molecular Docking: High-throughput virtual screening can be used to computationally test the binding of this compound and a virtual library of its derivatives against the structures of known protein targets. researchgate.netmdpi.com This in silico approach helps prioritize compounds for synthesis and biological testing.

Generative AI for De Novo Drug Design: AI-driven generative models can design entirely new molecules based on the core structure of this compound. nih.gov These models can be trained to optimize for multiple parameters simultaneously, such as high binding affinity to a target, favorable pharmacokinetic properties, and low predicted toxicity, thereby accelerating the hit-to-lead and lead optimization phases. nih.govdeepmirror.ai

Predictive Modeling: Machine learning models can predict various physicochemical and biological properties of new derivatives, helping to guide the design-make-test-analyze cycle more effectively. researchgate.net

Table 3: Application of AI and Computational Tools in Drug Discovery This table is interactive. You can sort and filter the data.

| Technology/Platform | Application in Drug Discovery | Relevance for this compound | Source |

|---|---|---|---|

| Machine Learning/AI | Target Identification from large biological datasets. | Hypothesizing novel biological targets for the compound. | nih.govpoolbegpharma.com |

| Structure-Based Virtual Screening | Docking compound libraries into protein active sites. | Predicting binding affinity against targets like kinases or enzymes. | mdpi.com |

| Generative Artificial Intelligence (GAI) | De novo design of novel molecules with desired properties. | Creating optimized derivatives of the core scaffold. | nih.govdeepmirror.ai |

| In Silico Modeling | Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Prioritizing derivatives with better drug-like characteristics. | nih.gov |

Q & A

Q. How can cross-contamination be minimized during large-scale synthesis of this compound?

- Methodological Answer : Implement Good Manufacturing Practices (GMP):

- Dedicated equipment : Use reactors exclusively for piperidinone derivatives.

- In-process controls : Test intermediates for residual contaminants.

- Cleaning validation : Swab-test equipment surfaces post-synthesis to verify residue limits (<10 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.